1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene
Overview
Description
1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene is an organic compound with the molecular formula C21H20O2S2 and a molecular weight of 368.52 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a thioether linkage and a dimethylbenzene moiety. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene typically involves the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-methylbenzenethiol with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Coupling with Dimethylbenzene: The resulting product is then coupled with 1,2-dimethylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4-{[4-(4-methylphenoxy)phenyl]sulfonyl}phenoxy)benzene
- 1-(methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
- 1-nitro-4-{[4-(4-nitrophenyl)sulfanyl]phenoxy}benzene
- 1-chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene
Uniqueness
1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene is unique due to its specific structural features, such as the combination of a sulfonyl group, thioether linkage, and dimethylbenzene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,2-dimethyl-4-[4-(4-methylphenyl)sulfonylphenyl]sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2S2/c1-15-4-10-20(11-5-15)25(22,23)21-12-8-18(9-13-21)24-19-7-6-16(2)17(3)14-19/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFZWAPJGPZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)SC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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